![molecular formula C26H20N4 B14396953 3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) CAS No. 89969-24-4](/img/structure/B14396953.png)
3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them suitable for various applications in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) typically involves the reaction of 9-methyl-9H-carbazole with a diazonium salt under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the diazenediyl linkage between the two carbazole units. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and polymers. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection. It is also used in the study of biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: The compound is used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs), solar cells, and transistors.
Mechanism of Action
The mechanism of action of 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) can be compared with other similar carbazole derivatives, such as:
3,6-Di(thiophene-2-yl)-9H-carbazole: This compound has similar optoelectronic properties and is used in similar applications, but it has different structural features and reactivity.
9-Ethylcarbazole-3,6-dicarbaldehyde: This compound is used in the synthesis of Schiff base derivatives and has different applications in materials science and chemistry.
Poly(2,7-carbazole): This polymer has extended conjugation length and lower bandgap energy, making it suitable for specific optoelectronic applications .
The uniqueness of 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) lies in its specific structural features and the resulting electronic and optical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
89969-24-4 |
|---|---|
Molecular Formula |
C26H20N4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
bis(9-methylcarbazol-3-yl)diazene |
InChI |
InChI=1S/C26H20N4/c1-29-23-9-5-3-7-19(23)21-15-17(11-13-25(21)29)27-28-18-12-14-26-22(16-18)20-8-4-6-10-24(20)30(26)2/h3-16H,1-2H3 |
InChI Key |
ASGQEHSEKFGPGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N=NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



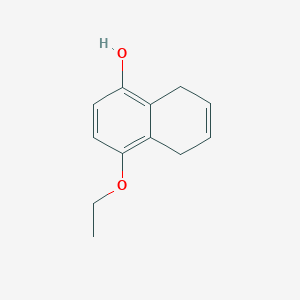
![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)
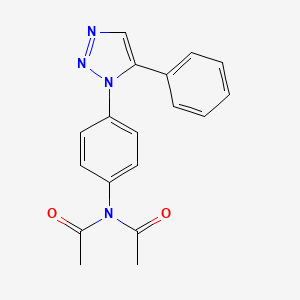
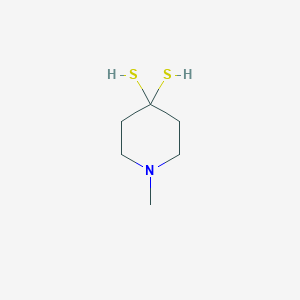
![2-[2-(Diethylamino)ethyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14396905.png)
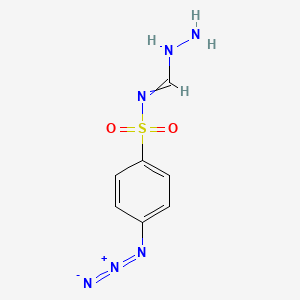
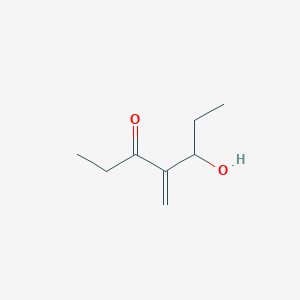
![1-Fluoro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14396937.png)
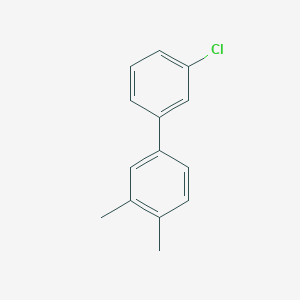

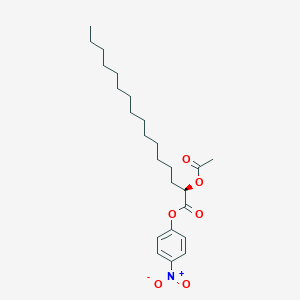
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
